molecular formula C13H14O4 B14390534 1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate CAS No. 89544-86-5

1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate

Cat. No.: B14390534
CAS No.: 89544-86-5
M. Wt: 234.25 g/mol
InChI Key: BEYRBFINXRHIEO-UHFFFAOYSA-N
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Description

1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate is an organic compound with a molecular formula of C12H12O4 This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate can be synthesized through a multi-step reaction process. One common method involves the reaction of benzylideneacetone with electrophilic N-alkoxycarbonylbenzothiazolium species formed in situ . The reaction typically requires specific conditions, such as the use of dry solvents and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or acetate groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-Oxo-4-phenylbut-3-en-1-yl acetate
  • 1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl benzoate
  • 2-Oxo-4-phenylbut-3-en-1-yl benzoate

Comparison: 1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate is unique due to the presence of the methoxy group and acetate ester, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

CAS No.

89544-86-5

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(1-methoxy-2-oxo-4-phenylbut-3-enyl) acetate

InChI

InChI=1S/C13H14O4/c1-10(14)17-13(16-2)12(15)9-8-11-6-4-3-5-7-11/h3-9,13H,1-2H3

InChI Key

BEYRBFINXRHIEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(=O)C=CC1=CC=CC=C1)OC

Origin of Product

United States

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